molecular formula C6H9BrS B13512731 6-Bromo-2-thiaspiro[3.3]heptane

6-Bromo-2-thiaspiro[3.3]heptane

Cat. No.: B13512731
M. Wt: 193.11 g/mol
InChI Key: KIQQGGSQOPWSQI-UHFFFAOYSA-N
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Description

6-Bromo-2-thiaspiro[3.3]heptane is a unique compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by a spirocyclic structure, where a thietane ring is fused to a cyclopropane ring. The presence of a bromine atom at the 6th position adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-thiaspiro[3.3]heptane typically involves multiple steps starting from commercially available materials. One common method involves the use of 2,2-bis(bromomethyl)-1,3-propanediol as the starting material. This compound undergoes a series of reactions, including protection of hydroxyl groups, formation of a cyclobutane structure, and subsequent substitution reactions to introduce the sulfur atom and form the thietane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes developed in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-thiaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium sulfide for substitution reactions, and various oxidizing agents such as hydrogen peroxide for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

6-Bromo-2-thiaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-thiaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and other proteins, potentially inhibiting their activity. The bromine atom and sulfur-containing ring contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-thiaspiro[3.3]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H9BrS

Molecular Weight

193.11 g/mol

IUPAC Name

6-bromo-2-thiaspiro[3.3]heptane

InChI

InChI=1S/C6H9BrS/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2

InChI Key

KIQQGGSQOPWSQI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CSC2)Br

Origin of Product

United States

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